molecular formula C19H20ClFN2O B1325620 2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-99-8

2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1325620
CAS RN: 898783-99-8
M. Wt: 346.8 g/mol
InChI Key: ASGZPLMERWVGIG-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898783-99-8. Its IUPAC name is (2-chloro-4-fluorophenyl) {4- [(4-methyl-1-piperazinyl)methyl]phenyl}methanone .


Molecular Structure Analysis

The molecular formula of this compound is C19H20ClFN2O. The InChI code for this compound is 1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 346.83 . The density is 1.233g/cm3, and it has a boiling point of 459.1ºC at 760 mmHg .

Scientific Research Applications

Pharmaceutical Research

Benzophenone derivatives are commonly used as intermediates in the synthesis of various pharmaceutical compounds. Their structural versatility allows for the creation of a wide range of organic chemicals, potentially including antifungal and antibacterial agents .

Perfumery and Cosmetics

In the field of perfumery and cosmetics, benzophenone derivatives serve as fixatives and UV stabilizers. They help in prolonging the fragrance’s longevity and protecting cosmetic products from UV degradation .

Laser Dye Applications

Benzophenone derivatives are utilized as laser dyes due to their ability to absorb and emit light. This property is essential in scientific research and industrial processes that require precise laser technologies .

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of benzophenone derivatives make them suitable for use in OLEDs. They can function as hosts or emitters within the emissive layers, contributing to the development of advanced display technologies .

Analytical Chemistry

Benzophenone derivatives can be developed into sensitive analytical methods for identifying various compounds. This is particularly useful in quality control processes within food packaging and other industries .

Ammonia Equivalents in Synthesis

Some benzophenone imines serve as ammonia equivalents for synthesizing primary amines. This application is valuable in chemical synthesis where selective formation of primary amines is desired .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGZPLMERWVGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642989
Record name (2-Chloro-4-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-99-8
Record name (2-Chloro-4-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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